molecular formula C12H12N2O5S B1277039 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione CAS No. 220510-03-2

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione

Cat. No.: B1277039
CAS No.: 220510-03-2
M. Wt: 296.3 g/mol
InChI Key: AKGSTTAKYFDPMP-UHFFFAOYSA-N
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Description

Molecular Architecture: Indole-2,3-dione Core Modifications

The molecular framework of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione consists of:

  • Indole-2,3-dione core : A planar bicyclic structure with a benzene ring (positions 1–6) fused to a five-membered lactam ring containing two ketone groups at positions 2 and 3.
  • Modifications :
    • C5 substitution : A sulfonamide group (-SO~2~-N-) replaces the hydrogen at position 5, introducing steric and electronic effects that alter reactivity.
    • Morpholine ring : A six-membered heterocycle (one oxygen and one nitrogen atom) attached via the sulfonamide nitrogen.

Key structural parameters :

Property Value Source
Molecular formula C~12~H~12~N~2~O~5~S
Molecular weight 296.30 g/mol
Bond angles (C-SO~2~-N) 117°–120° (theoretical)

Sulfonamide Functionalization at C5 Position

The sulfonamide group at position 5 is critical for the compound’s bioactivity and chemical behavior:

  • Synthesis : Introduced via reaction of 5-chlorosulfonylisatin with morpholine under basic conditions (e.g., diisopropylethylamine in tetrahydrofuran).
  • Electronic effects : The electron-withdrawing sulfonyl group (-SO~2~-) polarizes the indole ring, enhancing electrophilic substitution at position 6.
  • Hydrogen-bonding capacity : The sulfonamide nitrogen participates in hydrogen bonding with biological targets, such as bacterial enzymes.

Functionalization impact :

Property Effect
Solubility Increased polarity due to sulfonamide and morpholine groups
Reactivity Susceptible to nucleophilic attack at the sulfonyl sulfur

Morpholine Ring Conformational Analysis

The morpholine ring adopts two primary chair conformations:

  • Chair-Equatorial (Chair-Eq) : The sulfonamide nitrogen occupies an equatorial position, minimizing steric strain.
  • Chair-Axial (Chair-Ax) : The nitrogen is axial, creating unfavorable 1,3-diaxial interactions.

Key findings from spectroscopic studies :

  • Energy difference : Chair-Eq is more stable than Chair-Ax by 109 ± 4 cm⁻¹ due to reduced steric hindrance.
  • Ionization thresholds :
    • Chair-Eq: 65,442 ± 4 cm⁻¹
    • Chair-Ax: 65,333 ± 4 cm⁻¹

Conformational influence on reactivity :

  • The Chair-Eq conformation optimizes spatial alignment for interactions with enzyme active sites, enhancing inhibitory potency.

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGSTTAKYFDPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429023
Record name 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220510-03-2
Record name 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of Isatin

  • Reagents and Conditions: Isatin is treated with chlorosulfonic acid to introduce a sulfonyl group at the 5-position.
  • Outcome: This reaction yields a mixture of 5-sulfonated isatin derivatives, including 5-sulfonyl chloride isatin and 5-sulfonated gem-dichloroisatin intermediates.
  • Yield Ratio: The mixture typically contains these intermediates in a ratio of approximately 9:1 (gem-dichloroisatin to sulfonyl chloride isatin).
  • Note: Contrary to some literature, no pure sulfonyl chloride product is isolated; instead, the mixture is used directly in subsequent steps.

Nucleophilic Substitution with Morpholine

  • Reaction Setup: The sulfonated isatin mixture is reacted with morpholine under nitrogen atmosphere.
  • Solvent and Temperature: The reaction is carried out in dry tetrahydrofuran (THF) at 0°C initially, then allowed to stir at room temperature overnight.
  • Base: Diisopropylethylamine is added as a base to facilitate the substitution.
  • Mechanism: Morpholine attacks the sulfonyl chloride moiety, replacing the chloride and forming the morpholin-4-ylsulfonyl substituent on the isatin ring.
  • Workup: After reaction completion, solvents are removed, and the crude product is treated with an acetic acid-water mixture (1:1 v/v) and heated at 90°C overnight to complete hydrolysis and purification.
  • Product: The final product, this compound, is obtained as a purified compound.

Reaction Conditions Summary Table

Step Reactants/Intermediates Conditions Solvent Temperature Notes
1 Isatin + Chlorosulfonic acid Sulfonation None specified Room temperature Produces mixture of sulfonated isatin intermediates (9:1 ratio)
2 Sulfonated isatin mixture + Morpholine + Base Nucleophilic substitution Dry THF 0°C to room temp overnight Under nitrogen atmosphere, base = diisopropylethylamine
3 Crude product + Acetic acid-water (1:1) Hydrolysis and purification Acetic acid/water 90°C overnight Final product formation and purification

Contextual Research Data on Related Sulfonyl Isatin Derivatives

While the above method specifically addresses the preparation of this compound, related sulfonyl isatin derivatives have been synthesized using similar approaches involving sulfonation followed by amine substitution. These derivatives have been evaluated for biological activities such as SARS-CoV 3CL protease inhibition, demonstrating the importance of the sulfonyl substituent at the 5-position for activity enhancement.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles (e.g., amines, thiols), basic or acidic catalysts.

Major Products

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Reduced indole derivatives.

    Substitution Products: Substituted indole derivatives with different functional groups.

Scientific Research Applications

This compound exhibits a wide range of biological activities, making it a subject of interest in medicinal chemistry.

Enzyme Inhibition

One of the key mechanisms of action is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair. Inhibition of DHFR can induce cell cycle arrest and apoptosis in cancer cells, showcasing its potential as an anticancer agent .

Antiviral Properties

Research indicates that derivatives of this compound have significant antiviral activity, particularly against SARS-CoV proteases. In vitro studies have demonstrated effective inhibition of viral replication, suggesting its potential use in antiviral therapies .

Research Applications

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione has been investigated for various applications across multiple fields:

Medicinal Chemistry

  • Anticancer Research : The compound's ability to inhibit critical enzymes involved in DNA synthesis makes it a candidate for developing new cancer therapies.
  • Antiviral Research : Its efficacy against viral proteases positions it as a potential antiviral agent.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain synthesized derivatives displayed significant antibacterial activity during screening tests against various pathogens .

Case Studies

Several studies have documented the applications and effects of this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through DHFR inhibition.
Study 2Antiviral ActivityShowed effective inhibition of SARS-CoV replication in vitro with specific derivatives.
Study 3Antimicrobial ScreeningIdentified several derivatives with potent activity against Gram-positive and Gram-negative bacteria.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced solubility due to the presence of morpholine rings, which may improve bioavailability in therapeutic applications. Its transport mechanisms include diffusion across cell membranes and interaction with cellular transporters.

Mechanism of Action

The mechanism of action of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
  • 5-(morpholin-4-ylsulfonyl)indoline
  • N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives

Uniqueness

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione stands out due to its unique combination of an indole core, a morpholine ring, and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione is a complex organic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological mechanisms, pharmacological effects, and research findings associated with this compound.

Overview of the Compound

This compound features an indole core, a morpholine ring, and a sulfonyl group. These structural components contribute to its unique biochemical properties and potential therapeutic applications. The compound is synthesized through a series of reactions involving the formation of the indole core, sulfonylation, and morpholine attachment .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Antiviral Activity : Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against SARS-CoV proteases. In vitro studies have demonstrated effective inhibition of viral replication .

Antiviral Efficacy

The compound has been evaluated for its antiviral activity against several viruses. A summary of findings is presented in Table 1:

VirusIC50 (µM)Reference
SARS-CoV-21.04
Influenza H1N10.0027
Herpes Simplex Virus0.0022
Coxsackievirus B30.0092

Anticancer Activity

In cellular models, this compound has demonstrated the ability to induce apoptosis in various cancer cell lines by disrupting key signaling pathways. Case studies have shown:

  • Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptotic Mechanisms : Activation of caspases and modulation of Bcl-2 family proteins have been observed, indicating a shift towards pro-apoptotic signaling.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Key points include:

  • Solubility : Enhanced solubility in organic solvents is noted due to the presence of morpholine rings.
  • Distribution : The compound is distributed through passive diffusion across cell membranes and may interact with specific transporters.

Comparative Analysis

When compared with similar compounds, this compound exhibits distinct biological properties due to its unique structural features:

CompoundBiological Activity
5-(morpholin-4-yl)-N’-sulfonylindolineModerate antibacterial effects
N-{4-[bromophenyl)sulfonyl]benzoyl}-L-valine derivativesLimited antiviral activity

The presence of both sulfonyl and morpholine groups appears to enhance its inhibitory effects on key enzymes involved in viral replication and cancer cell growth.

Q & A

Q. What synthetic routes are most effective for producing 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione, and how can yields be optimized?

  • Methodological Answer : A common approach involves sulfonylation of 5-fluoro-1H-indole-2,3-dione with morpholine sulfonyl chloride under reflux in acetic acid with sodium acetate as a catalyst. Key parameters include:
  • Reaction time : 2.5–3 hours under reflux .

  • Purification : Column chromatography (70:30 ethyl acetate/hexane) achieves >95% purity .

  • Yield optimization : Statistical design of experiments (DoE) can identify critical factors (e.g., molar ratios, temperature) to maximize yield. Fractional factorial designs reduce trial iterations .

    • Data Table : Synthesis Conditions
ParameterOptimal ConditionReference
SolventAcetic acid
CatalystSodium acetate (1.0 equiv)
PurificationColumn chromatography
Yield42–65% (depending on step)

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data confirm its structure?

  • Methodological Answer :
  • 1H/13C NMR : Peaks at δ 3.6–3.8 ppm (morpholine protons) and δ 160–170 ppm (carbonyl groups) confirm the sulfonyl and indole-dione moieties .

  • HRMS : Molecular ion [M+H]+ should match the theoretical mass (±0.001 Da) .

  • TLC : Rf values (e.g., 0.5 in ethyl acetate/hexane) monitor reaction progress .

    • Data Table : Spectroscopic Signatures
TechniqueKey Peaks/DataReference
1H NMRδ 3.6–3.8 (m, 4H, morpholine)
13C NMRδ 170.2 (C=O), 115.5 (C-SO₂)
HRMS[M+H]+ = 323.0524 (calculated)

Advanced Research Questions

Q. How can computational methods predict reaction mechanisms for sulfonylation and guide experimental design?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and activation energies for sulfonylation. Reaction path searches using software like GRRM or Gaussian identify intermediates. Hybrid workflows (e.g., ICReDD’s approach) integrate computational predictions with high-throughput screening to prioritize experimental conditions .

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?

  • Methodological Answer :
  • Cross-validation : Use multiple techniques (e.g., NMR, HRMS, X-ray crystallography) to confirm structure .
  • Batch analysis : Compare TLC profiles and HRMS data to detect impurities. Adjust recrystallization solvents (e.g., acetic acid vs. methanol) to improve purity .
  • Reaction monitoring : In situ IR or Raman spectroscopy tracks intermediate formation, reducing side reactions .

Q. How do structural modifications (e.g., morpholine substitution) affect bioactivity, and what methods evaluate structure-activity relationships (SAR)?

  • Methodological Answer :
  • Analog synthesis : Replace morpholine with piperidine or thiomorpholine to assess sulfonyl group flexibility .
  • Bioassays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) using IC50 values.
  • Computational SAR : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like ATP-binding pockets .

Q. What reactor design principles apply to scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :
  • Continuous flow reactors : Improve heat/mass transfer for exothermic sulfonylation steps .
  • Membrane separation : Purify intermediates via nanofiltration to replace column chromatography .
  • Process control : Use PAT (Process Analytical Technology) tools for real-time monitoring of pH and temperature .

Data Contradiction & Theoretical-Experimental Alignment

Q. How should researchers address discrepancies between computational predictions and experimental reaction outcomes?

  • Methodological Answer :
  • Error analysis : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots). Adjust solvation models in simulations if mismatched .
  • Feedback loops : Use failed experimental data to refine computational parameters (e.g., solvent effects) iteratively .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione
Reactant of Route 2
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5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione

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